molecular formula C21H31N5O3S B6530684 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide CAS No. 946224-58-4

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide

Cat. No.: B6530684
CAS No.: 946224-58-4
M. Wt: 433.6 g/mol
InChI Key: TVKHPVDJJLGUTI-UHFFFAOYSA-N
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Description

N-(2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide (CAS No. 127266-56-2) is a synthetic compound with the molecular formula C₂₁H₃₁N₅O and a molecular weight of 369.50 g/mol . Structurally, it features a piperazine ring substituted with a pyrimidin-2-yl group at the 4-position, a sulfonyl-ethyl linker, and an adamantane-1-carboxamide moiety. The adamantane group is known for enhancing lipophilicity and metabolic stability, while the pyrimidine and piperazine motifs are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3S/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-9-30(28,29)26-7-5-25(6-8-26)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHPVDJJLGUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of Adamantane-1-carboxylic Acid: Adamantane is oxidized to form adamantane-1-carboxylic acid.

    Formation of Adamantane-1-carboxamide: Adamantane-1-carboxylic acid is converted to adamantane-1-carboxamide using ammonia or an amine.

    Synthesis of Pyrimidin-2-yl Piperazine: Pyrimidine is reacted with piperazine to form pyrimidin-2-yl piperazine.

    Sulfonylation: The pyrimidin-2-yl piperazine is sulfonylated using a sulfonyl chloride to form the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with adamantane-1-carboxamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways and developing new therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Several piperazine-based sulfonamide derivatives have been synthesized and evaluated for biological activity. Below is a detailed comparison of the target compound with three analogues from recent studies:

Compound Name Molecular Formula Substituents Reported Activity Reference
N-(2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide C₂₁H₃₁N₅O Pyrimidin-2-yl, adamantane-1-carboxamide No explicit activity data reported in provided evidence; structural focus .
4-Nitro-N-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide C₁₉H₂₁N₅O₇S₂ 4-Nitrophenyl (sulfonyl), nitrobenzenesulfonamide Moderate anti-proliferative activity against cancer cell lines (e.g., HepG2, MCF-7) .
4-(Trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide C₂₀H₂₀F₆N₄O₄S₂ 4-Trifluoromethylphenyl (sulfonyl), trifluoromethylbenzenesulfonamide High potency in cell proliferation assays (IC₅₀ < 10 µM in select lines) .
2-Nitro-N-(2-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide C₁₉H₂₁N₅O₇S₂ 2-Nitrophenyl (sulfonyl), nitrobenzenesulfonamide Activity varies by cell line; notable in Jurkat T-cells .

Key Observations:

Substituent Impact on Activity: Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance electrophilic character, improving interaction with cellular targets (e.g., kinases or DNA) . The adamantane group in the target compound may confer enhanced blood-brain barrier penetration compared to nitro/CF₃-substituted analogues, making it a candidate for CNS-targeted therapies .

Structural Flexibility :

  • The sulfonyl-ethyl linker in all compounds allows for conformational adaptability, critical for receptor binding.
  • The pyrimidine ring in the target compound may enable hydrogen-bonding interactions distinct from the nitro/CF₃ groups in analogues .

Research Findings and Implications

  • Synthetic Feasibility : The Hinsberg reaction (used for analogues in ) could theoretically apply to the target compound, though adamantane’s bulkiness may require optimized conditions.
  • Pharmacokinetic Predictions :
    • LogP : Adamantane increases hydrophobicity (predicted LogP ~3.5) vs. nitro/CF₃ analogues (LogP ~2.0–2.5) .
    • Metabolic Stability : Adamantane’s rigid structure may reduce CYP450-mediated metabolism compared to flexible nitrobenzenesulfonamides.

Biological Activity

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. The adamantane structure is known for its ability to enhance the pharmacological properties of compounds, making it a valuable scaffold in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H22N4O3SC_{16}H_{22}N_{4}O_{3}S and a molecular weight of approximately 366.44 g/mol. The presence of the adamantane moiety, combined with the piperazine and pyrimidine groups, suggests a complex interaction profile with biological targets.

Antiviral Activity

Research has indicated that adamantane derivatives exhibit significant antiviral properties, particularly against HIV. For instance, derivatives with similar structures have shown promising anti-HIV activity. A study reported that certain adamantyl-substituted compounds displayed non-nucleoside reverse transcriptase inhibitor (NNRTI) activity, with effective concentrations (EC50) as low as 0.35 µM . The incorporation of the pyrimidine moiety in the compound under discussion may enhance its binding affinity to viral targets.

Antimicrobial Activity

The antimicrobial properties of adamantane derivatives have also been explored. A study on related compounds demonstrated notable antimicrobial and antifungal activities, surpassing established standards like trimethoprim . This suggests that this compound may possess similar or enhanced antimicrobial effects.

Case Study 1: Anti-HIV Activity

In a comparative study, various adamantane derivatives were tested for their anti-HIV efficacy. The compound this compound was evaluated alongside other NNRTIs. Results indicated that modifications on the piperazine ring significantly influenced antiviral potency, with some derivatives achieving EC50 values below 1 µM .

CompoundStructureEC50 (µM)Activity
Compound AAdamantane derivative0.35Anti-HIV
Compound BPyrimidine derivative0.67Anti-HIV
This compoundTBDTBD

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related adamantane compounds against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting strong potential for therapeutic applications in treating infections .

Research Findings

Recent findings indicate that modifications to the adamantane scaffold can greatly influence biological activity:

  • Pyrimidine Substitution : The presence of pyrimidine enhances antiviral activity by improving binding interactions with viral enzymes.
  • Piperazine Linkage : The piperazine ring contributes to bioavailability and selectivity towards specific biological targets.
  • Structure-Activity Relationship (SAR) : Understanding SAR is crucial for optimizing the biological activity of these compounds.

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